

Measuring HDAC Inhibition with Ivaltinostat Formic: Application Notes and Protocols

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Compound of Interest

Compound Name: Ivaltinostat formic

Cat. No.: B8201730

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Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, Ivaltinostat promotes the acetylation of histones and other non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][3] Ivaltinostat has shown anti-tumor effects in a variety of cancer models and is currently under investigation in clinical trials.[3][4] The formic acid salt of Ivaltinostat is often used in research due to its potential for enhanced water solubility and stability.[2][5]

These application notes provide detailed protocols for measuring the HDAC inhibitory activity of **Ivaltinostat formic** in both biochemical and cellular assays.

Data Presentation

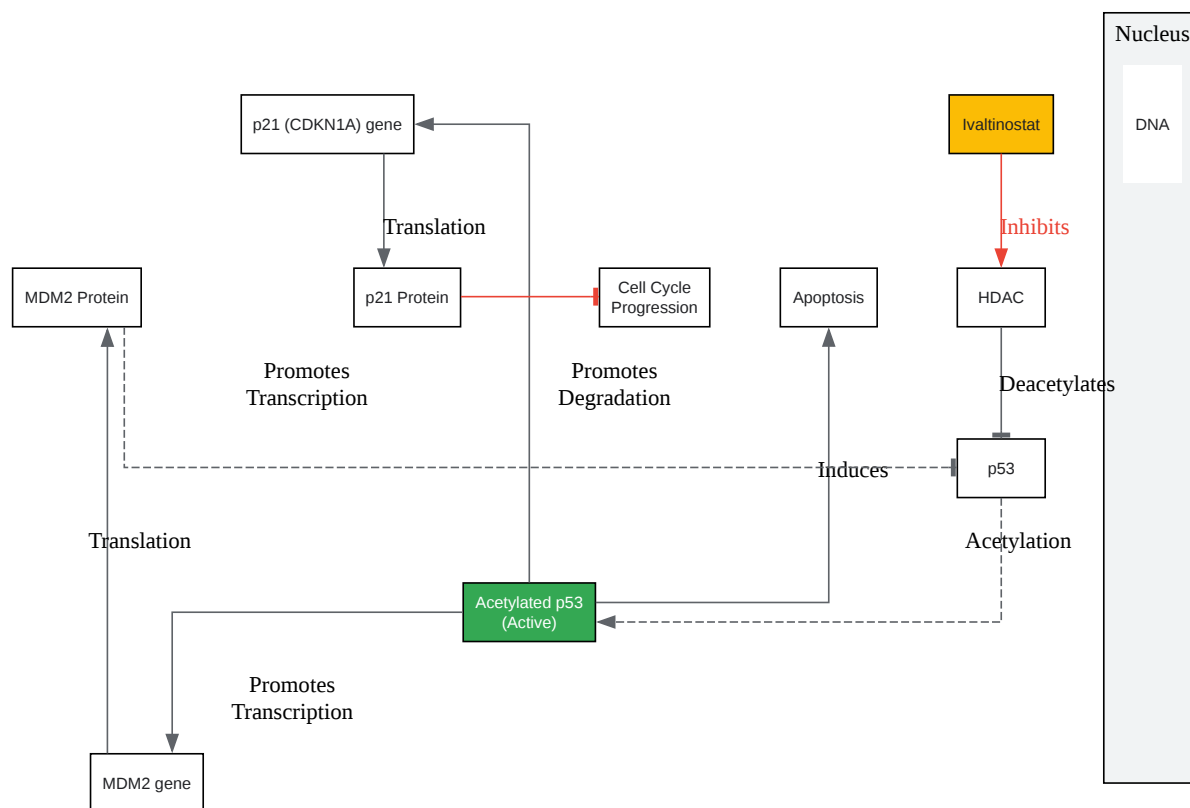
Ivaltinostat (CG-200745) Inhibitory Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
BxPC3	Pancreatic	2.4	[6]
Cfpac-1	Pancreatic	10.7	[6]
HPAC	Pancreatic	7.4	[6]
SNU-1196	Cholangiocarcinoma	0.63	[7]
SNU-1196/GR (Gemcitabine-Resistant)	Cholangiocarcinoma	0.93	[7]
SNU-308	Cholangiocarcinoma	1.80	[7]

Note: IC50 values for Ivaltinostat against specific purified HDAC isoforms are not readily available in the public domain. As a pan-HDAC inhibitor, it is expected to inhibit multiple HDAC isoforms.

Signaling Pathway

Ivaltinostat functions by inhibiting histone deacetylases, leading to an accumulation of acetylated histones. This alteration in chromatin structure allows for the transcription of tumor suppressor genes. A key pathway affected by Ivaltinostat is the p53 signaling pathway. HDAC inhibition by Ivaltinostat leads to the accumulation of acetylated p53. This activated p53 promotes the transcription of its target genes, including MDM2 (a negative regulator of p53) and CDKN1A (which encodes the p21 protein).[2][8] The upregulation of p21 leads to cell cycle arrest, while the overall activation of the p53 pathway can induce apoptosis.[2][9]



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Caption: Ivaltinostat-mediated p53 pathway activation.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is designed to measure the inhibitory effect of Ivaltinostat on HDAC activity in nuclear extracts.

Experimental Workflow:

Caption: Workflow for in vitro HDAC activity assay.

Materials:

- **Ivaltinostat formic**
- HeLa cells or other cancer cell lines
- Nuclear extraction kit
- BCA protein assay kit
- Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A as a positive control)
- 96-well black, flat-bottom plates
- Fluorescence microplate reader

Procedure:

- Nuclear Extract Preparation: Prepare nuclear extracts from the chosen cell line according to the manufacturer's protocol. Determine the protein concentration of the nuclear extract using a BCA assay.
- Assay Preparation:
 - Prepare a serial dilution of **Ivaltinostat formic** in HDAC assay buffer. The final concentrations should typically range from 0.1 nM to 100 μ M.
 - In a 96-well black plate, add the following to each well:

- 85 µL of nuclear extract (diluted in ddH₂O to a final concentration of 10-50 µg of protein per well).
- 10 µL of 10X HDAC Assay Buffer.
- Varying concentrations of **Ivaltinostat formic**.
- Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).
- For a background control, add 85 µL of ddH₂O instead of nuclear extract.
- Enzymatic Reaction:
 - Add 5 µL of the fluorogenic HDAC substrate to each well.
 - Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.
- Signal Development:
 - Stop the reaction by adding 10 µL of Lysine Developer to each well and mix well.
 - Incubate the plate at 37°C for 15-30 minutes.[\[1\]](#)
- Data Acquisition:
 - Read the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[\[1\]](#)
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to the "no inhibitor" control.
 - Plot the percentage of inhibition against the logarithm of the Ivaltinostat concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to determine the effect of Ivaltinostat on the acetylation of histones in cultured cells.

Experimental Workflow:

Caption: Workflow for Western blot analysis of histone acetylation.

Materials:

- **Ivaltinostat formic**
- Cancer cell line of choice
- Complete cell culture medium
- 6-well plates
- Lysis buffer
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Ivaltinostat formic** (e.g., 0, 0.1, 1, 10 μM) for a specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Alternatively, perform histone extraction using an acid extraction method.
 - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE on a 12-15% gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against acetylated-Histone H3 and total-Histone H3 (as a loading control) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities and normalize the level of acetylated-Histone H3 to total-Histone H3.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Ivaltinostat on the viability of cancer cells.

Experimental Workflow:

Caption: Workflow for MTT cell viability assay.

Materials:

- **Ivaltinostat formic**
- Cancer cell line of choice
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Ivaltinostat formic** in complete culture medium.
 - Replace the medium in the wells with the medium containing the different concentrations of Ivaltinostat. Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the Ivaltinostat concentration and determine the IC₅₀ value using non-linear regression analysis.

Disclaimer

These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow standard laboratory safety procedures. The provided data is for reference and should be experimentally verified.

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